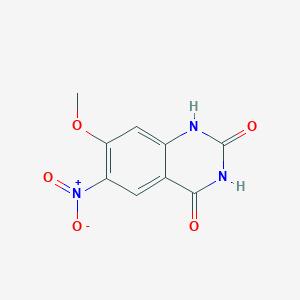
7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione typically involves the nitration of a methoxy-substituted quinazoline precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline diones with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxyquinazoline-2,4(1H,3H)-dione: Lacks the nitro group, which may result in different biological properties.
7-Methoxy-6-chloroquinazoline-2,4(1H,3H)-dione: Substitution of the nitro group with a chloro group can lead to different reactivity and applications.
Uniqueness
7-Methoxy-6-nitroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H7N3O5 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
7-methoxy-6-nitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7N3O5/c1-17-7-3-5-4(2-6(7)12(15)16)8(13)11-9(14)10-5/h2-3H,1H3,(H2,10,11,13,14) |
InChI Key |
HFJYDZRLAWJWGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


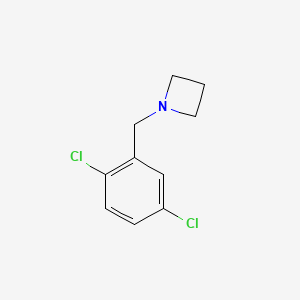
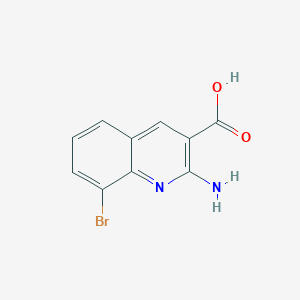
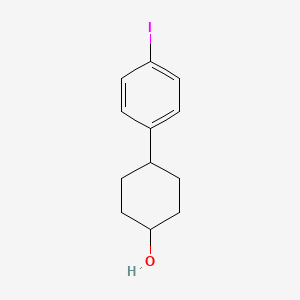

![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
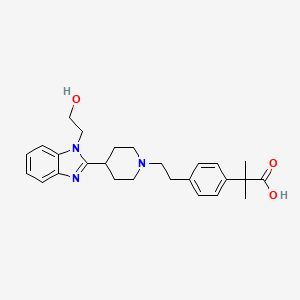
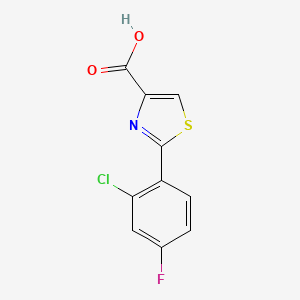
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)

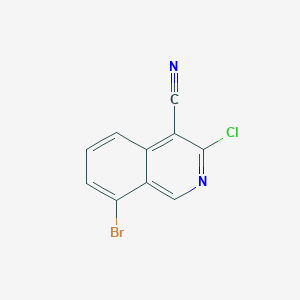
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
